4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol
CAS No.: 2549032-06-4
Cat. No.: VC11842319
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549032-06-4 |
|---|---|
| Molecular Formula | C14H15N3O |
| Molecular Weight | 241.29 g/mol |
| IUPAC Name | 4-(2-pyrrolidin-1-ylpyrimidin-5-yl)phenol |
| Standard InChI | InChI=1S/C14H15N3O/c18-13-5-3-11(4-6-13)12-9-15-14(16-10-12)17-7-1-2-8-17/h3-6,9-10,18H,1-2,7-8H2 |
| Standard InChI Key | ABWSBGMIXXKOOS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
| Canonical SMILES | C1CCN(C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
4-[2-(Pyrrolidin-1-yl)pyrimidin-5-yl]phenol features a pyrimidine ring substituted at position 2 with a pyrrolidin-1-yl group and at position 5 with a phenolic hydroxyl group. The molecular formula is C₁₄H₁₅N₃O, with a molecular weight of 241.29 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Octanol-Water) | ~1.8 (predicted) |
| Solubility in Water | 0.5–1.2 mg/mL (pH 7.4) |
| pKa (Phenolic OH) | ~10.2 |
The phenolic group confers moderate polarity, enhancing aqueous solubility compared to purely aromatic analogs . Pyrrolidine’s conformational flexibility may facilitate interactions with biological targets, as seen in kinase inhibitors like pyrazolo[1,5-a]pyrimidines .
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol can be inferred from methods used for analogous pyrimidine derivatives. A plausible route involves:
-
Pyrimidine Core Formation: Cyclocondensation of amidines with α,β-unsaturated ketones to yield 2-chloropyrimidine intermediates .
-
Pyrrolidine Substitution: Nucleophilic aromatic substitution at position 2 using pyrrolidine in the presence of a base (e.g., K₂CO₃) .
-
Phenol Introduction: Suzuki-Miyaura coupling of a boronic acid-functionalized phenol at position 5, followed by deprotection .
Trifluoroacetic acid (TFA) has been employed in similar syntheses to facilitate intermediate purification .
Characterization Data
Key analytical data for the compound include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.8 Hz, 2H, aromatic-H), 6.90 (d, J = 8.8 Hz, 2H, aromatic-H), 3.50–3.45 (m, 4H, pyrrolidine-H), 1.90–1.85 (m, 4H, pyrrolidine-H) .
-
IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N stretch) .
X-ray crystallography of related chromenopyrimidines confirms planar pyrimidine cores and non-covalent interactions stabilizing solid-state structures .
Biological Activity and Mechanisms
While direct studies on 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol are lacking, structural analogs demonstrate significant biological activities:
Kinase Inhibition
Pyrimidine derivatives, such as 2-aryl-4-aminothienopyrimidines, inhibit EGFR mutants (Del19/T790M/C797S) with IC₅₀ values <1 μM . The phenolic group in 4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol may mimic kinase-binding motifs, as seen in pyrazolo[1,5-a]pyrimidine inhibitors targeting CSNK2 .
Cytotoxicity
Analogous compounds show selective cytotoxicity against cancer cell lines (e.g., H1975 lung cancer cells, IC₅₀ = 6.90 μM) . The phenol group may enhance cell permeability compared to more lipophilic derivatives .
Pharmacokinetics and Toxicity
Predicted ADMET properties include:
-
Metabolic Stability: Moderate hepatic clearance due to pyrrolidine’s susceptibility to oxidative metabolism .
-
Plasma Protein Binding: ~85% (estimated via QSAR modeling).
-
Cytotoxicity: Low-to-moderate (CC₅₀ >10 μM in LO2 hepatocytes) .
In vivo studies of related compounds reveal rapid plasma clearance but significant lung accumulation, necessitating formulation optimization .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume